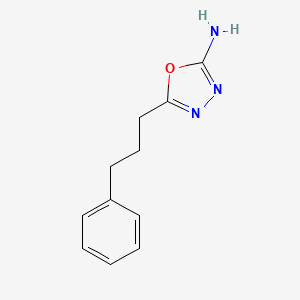
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine
説明
The compound “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis information for “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” was not found, similar compounds are often synthesized through ring closure reactions . For example, the synthesis of a novel pyrazolo pyridine compound involved ring opening followed by ring closure reactions .科学的研究の応用
Pharmacology
In pharmacology, compounds with the 3-phenylpropyl moiety have been investigated for their potential therapeutic effects. For instance, derivatives of this compound class have been studied for their G-protein-coupled receptor (GPR35) agonist activity . This suggests that “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could be explored for similar biological activities, potentially leading to the development of new drugs targeting GPR35 or related pathways.
Medicine
In the medical field, the structural features of “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” may lend itself to applications in bioimaging. Compounds with phenylpropyl groups have been utilized to create dyes for near-infrared fluorescence imaging, which is a powerful tool for non-invasive medical diagnostics .
Materials Science
The unique chemical structure of “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could be beneficial in materials science. Its phenylpropyl component might be used to modify the properties of polymers or create new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity .
Biology
In biology, the compound’s potential interaction with proteins could be harnessed to study enzyme mechanisms or to develop new biochemical assays. Its ability to bind to specific receptors or enzymes could make it a valuable tool for understanding biological processes at the molecular level .
Chemistry
Chemically, “5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine” could serve as a building block for the synthesis of more complex molecules. Its oxadiazol-amine group can participate in various chemical reactions, enabling the creation of a wide range of derivatives with potential applications in organic synthesis and drug development.
Environmental Science
Lastly, in environmental science, the compound could be studied for its biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems could be crucial for assessing the environmental safety of chemicals containing the phenylpropyl group .
Safety and Hazards
特性
IUPAC Name |
5-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSJISJSSMCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)



![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
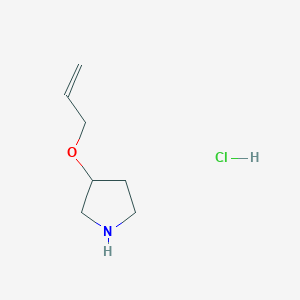


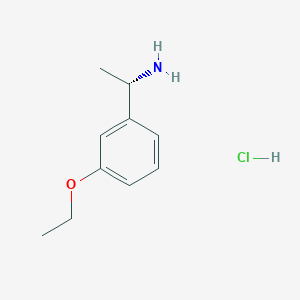
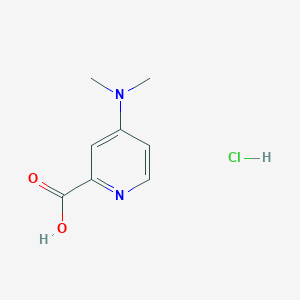
![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
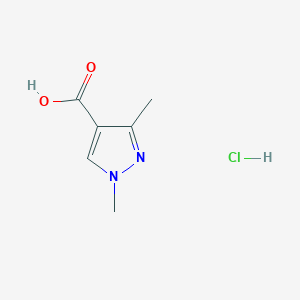

![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)